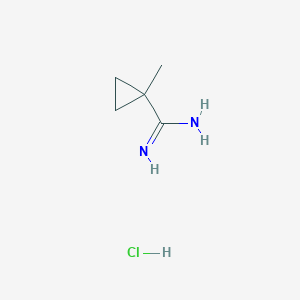

1-Methylcyclopropane-1-carboximidamide hydrochloride

描述

属性

IUPAC Name |

1-methylcyclopropane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMGYZRRRQGAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535246 | |

| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78104-89-9 | |

| Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropane-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropylation via Trihalide and Alkali Treatment

A robust and industrially feasible method involves cyclopropylation of methacrylic acid derivatives using trihalides in alkaline media to form 2,2-geminal dihalide intermediates. These intermediates undergo dehalogenation by reaction with metallic sodium to yield methylcyclopropyl derivatives (carboxylates, nitriles, or amides). Subsequent acidification or hydrolysis steps afford 1-methylcyclopropanecarboxylic acid, which is a key precursor for further amidine formation.

| Step | Reaction Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclopropylation of methacrylic acid/ester/nitrile | Trihalide (e.g., bromoform), alkali (NaOH) | Formation of 2,2-geminal dihalide intermediate |

| 2 | Dehalogenation | Metallic sodium | Removal of halogen atoms on cyclopropane ring |

| 3 | Acidification or hydrolysis | Acid (HCl) or base hydrolysis followed by acidification | Formation of 1-methylcyclopropanecarboxylic acid |

This method is highlighted for its mild reaction conditions, low cost, high purity of product, and suitability for scale-up in industrial production.

Conversion of Carboxylic Acid to Carboximidamide

The conversion from 1-methylcyclopropanecarboxylic acid to the corresponding carboximidamide hydrochloride involves amidination reactions. Commonly, the acid is first converted to an activated intermediate such as an ester or nitrile, which is then treated with amidine reagents (e.g., amidine hydrochlorides or thiourea derivatives) under controlled conditions.

A representative approach involves:

- Activation of the acid or its derivative (e.g., conversion to nitrile).

- Reaction with thiourea or related amidine precursors.

- Hydrolysis and acid-base workup to yield the carboximidamide hydrochloride salt.

This method is supported by patent literature describing the use of thiourea to prepare carbamimidoyl derivatives from nitrile intermediates, followed by hydrolysis and acidification steps.

Alternative Synthetic Routes and Challenges

Other synthetic routes reported include:

- Use of 5-chloro-3-methylpentanone-2 as a starting material, followed by intramolecular ring closure and halogenation steps.

- Cyclopropanation of methacrylonitrile with diazomethane derivatives.

- Methylation of r-butyrolactone derivatives, followed by hydrolysis and ring closure.

However, these methods often suffer from drawbacks such as:

- Difficulty in obtaining raw materials.

- Use of hazardous reagents (e.g., diazomethane).

- Long reaction sequences with low overall yield.

- Complex purification steps.

Therefore, the cyclopropylation with trihalides under alkaline conditions remains the preferred industrial approach due to its operational simplicity and cost-effectiveness.

Reaction Conditions and Optimization

Reaction Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Temperature | Ambient to mild heating (25-90 °C) | Controls reaction rate and selectivity |

| pH/Alkalinity | Strongly alkaline for cyclopropylation | Necessary for ring closure and halide substitution |

| Solvent | Aqueous alkaline solutions, DMF, dichloromethane | Solubility and reaction medium considerations |

| Reaction Time | Several hours (e.g., 8 hours for disulfide step) | Ensures complete conversion |

Purification and Isolation

- Acidification to pH ~3 with hydrochloric acid to precipitate or extract the product.

- Organic solvent extraction (e.g., dichloromethane) to separate product.

- Drying over anhydrous magnesium sulfate.

- Concentration under reduced pressure.

- Recrystallization from suitable solvents (e.g., isopropanol/water mixtures) to obtain high purity hydrochloride salt.

Research Findings and Analytical Data

- Gas chromatography (GC) is used to monitor reaction completion, especially for intermediate conversions.

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., ^1H NMR) confirms the structure and purity of intermediates and final products.

- Yields reported for optimized methods are significantly higher than older methods, with purity exceeding 95%.

- The use of disodium disulfide in DMF at elevated temperature (90 °C) for 8 hours is effective in key intermediate transformations.

Summary Table of Preparation Routes

| Route Number | Starting Material(s) | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Methacrylic acid/ester/nitrile | Cyclopropylation with trihalide, dehalogenation, acidification | Mild conditions, high purity, low cost | Requires handling of metallic sodium |

| 2 | 5-Chloro-3-methylpentanone-2 | Intramolecular ring closure, halogenation | Direct ring formation | Raw material availability limited |

| 3 | Methacrylonitrile + diazomethane | Cyclopropanation, hydrolysis | Established chemistry | Use of hazardous diazomethane |

| 4 | r-Butyrolactone derivatives | Methylation, hydrolysis, ring closure | Alternative route | Long steps, low yield |

| 5 | Nitrile intermediates + thiourea | Amidination, hydrolysis, acidification | Effective amidine formation | Multi-step, requires careful pH control |

化学反应分析

1-Methylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group is replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1-methylcyclopropane-1-carboxylic acid and ammonia

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-Methylcyclopropane-1-carboximidamide hydrochloride has been investigated for its potential therapeutic effects in various diseases. It acts as a precursor in the synthesis of biologically active molecules, including:

- Anticancer Agents : The compound shows promise in developing new anticancer drugs due to its ability to inhibit specific enzymes involved in tumor progression .

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound can modulate inflammatory responses, making them candidates for treating conditions like arthritis .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its structural features allow it to serve as a substrate or inhibitor in enzymatic reactions, facilitating the understanding of metabolic pathways.

Agricultural Chemistry

Recent studies have explored the use of this compound in developing novel pesticides. Its unique structure can improve the efficacy of agrochemicals by enhancing their stability and bioavailability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the compound significantly increased its potency against breast cancer cells, suggesting a viable pathway for drug development .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that compounds derived from this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This study highlighted its potential application in treating chronic inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and anti-inflammatory drugs | Effective against cancer cell lines; modulates inflammation |

| Biochemical Studies | Enzyme substrate/inhibitor | Facilitates understanding of metabolic pathways |

| Agricultural Chemistry | Novel pesticide development | Enhances stability and bioavailability |

作用机制

The mechanism of action of 1-methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison with compounds sharing structural or functional group similarities, based on available data from synthetic catalogs and research reports.

Structural Analogs in the Cyclopropane Family

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

Ring Size Modifications :

- Cyclopentane analogs (e.g., methyl 1-(carboxy)cyclopentane-1-carboxylate) exhibit increased ring flexibility compared to cyclopropane derivatives, which may influence conformational stability in biological systems .

生物活性

1-Methylcyclopropane-1-carboximidamide hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the synthesis, chemical properties, biological mechanisms, and relevant case studies associated with this compound.

The synthesis of this compound typically involves the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

- Reactants : 1-methylcyclopropane-1-carboxylic acid and an amine.

- Solvent : Organic solvents such as dichloromethane or ethanol.

- Temperature : Room temperature or slightly elevated temperatures.

- Purification : Techniques like recrystallization or chromatography are used for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The carboximidamide group allows for the formation of hydrogen bonds and electrostatic interactions with active sites, which can lead to either inhibition or activation of various biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, impacting cellular signaling and function .

- Pharmacological Applications : Ongoing studies are investigating its role as a pharmaceutical intermediate in drug synthesis targeting specific diseases .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can alter enzyme activity in metabolic pathways. For example, it has been shown to inhibit certain enzymes involved in amino acid metabolism, leading to downstream effects on cell proliferation and differentiation.

- Animal Models : In vivo studies indicate that varying dosages can lead to different biological outcomes. Lower doses may exhibit minimal effects, while higher doses have been associated with significant changes in gene expression related to stress response pathways.

- Pharmacokinetics : Research has also focused on the transport and distribution of the compound within biological systems. Specific transporters are involved in mediating its cellular uptake, which influences its efficacy and localization within tissues .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methylcyclopropane-1-carboxylic acid | Lacks the carboximidamide group | Different reactivity |

| Cyclopropane-1-carboximidamide hydrochloride | No methyl group | Varies in steric and electronic properties |

| 2-Methylcyclopropane-1-carboximidamide hydrochloride | Methyl group position differs | Alters chemical behavior |

常见问题

Q. What are the recommended laboratory synthesis protocols for 1-Methylcyclopropane-1-carboximidamide hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by salt formation. For example, cyclopropylamine derivatives can react with methylating agents (e.g., methyl iodide) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include:

- Temperature : 0–25°C during methylation to prevent side reactions.

- Solvent : Tetrahydrofuran (THF) or acetonitrile for optimal solubility .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Industrial-scale methods may use continuous flow reactors to enhance reproducibility .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant in ) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant per GHS H335) .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C. The compound is stable in acidic conditions (pH 4–6) but hydrolyzes rapidly above pH 9 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~150°C). Store below 25°C to avoid cyclopropane ring opening .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for structural elucidation be resolved?

- Methodological Answer :

- NMR Discrepancies : Compare experimental H/C NMR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level). For example, cyclopropane ring protons exhibit characteristic δ 1.2–1.8 ppm splitting due to ring strain .

- IR Ambiguities : Assign carbonyl stretches (C=N imine group ~1650 cm) using isotope labeling (deuterated solvents) or 2D-IR spectroscopy to distinguish overlapping peaks .

Q. What strategies optimize the yield of hydrochloride salt formation during synthesis?

- Methodological Answer :

- Acid Stoichiometry : Use 1.2 equivalents of HCl (gas or concentrated aqueous) to ensure complete protonation of the imidamide group .

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance salt crystallization. Yields improve from 70% to >90% when switching from dichloromethane to acetone .

- Additives : Add 5 mol% tetrabutylammonium chloride to stabilize the ionic intermediate .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC values <10 µM suggest therapeutic potential .

- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells. LC >100 µM indicates low acute toxicity .

- Metabolic Stability : Use liver microsomes (human/rat) to assess half-life (t) and CYP450 interactions .

Notes on Contradictions

- Hazard Classification : classifies similar compounds as skin/eye irritants (H315/H319), while states insufficient toxicological data. Researchers should assume worst-case precautions .

- Synthetic Routes : emphasizes nucleophilic substitution, whereas proposes microwave-assisted methods. Contextual factors (scale, equipment) determine optimal choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。